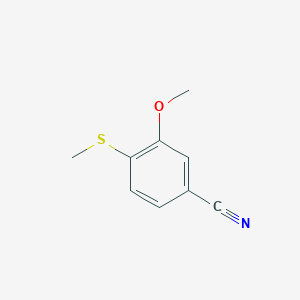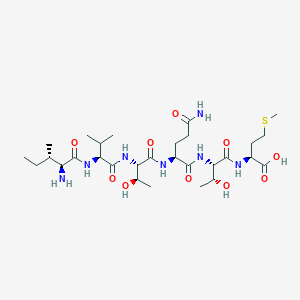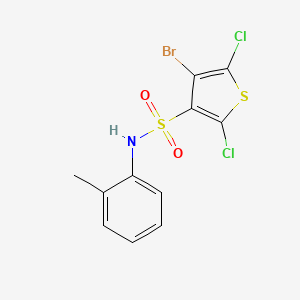
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur as a heteroatom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination and chlorination of thiophene derivatives, followed by sulfonamide formation. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
化学反応の分析
Types of Reactions
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and chlorine atoms may also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-chloro-N,N-dimethylbenzamide
- 2,5-Dichlorothiophene
- 4-Bromo-2,5-dichlorothiophene
Uniqueness
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide stands out due to its combination of bromine, chlorine, and sulfonamide groups, which confer unique chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in various research and industrial contexts.
特性
CAS番号 |
920527-37-3 |
|---|---|
分子式 |
C11H8BrCl2NO2S2 |
分子量 |
401.1 g/mol |
IUPAC名 |
4-bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C11H8BrCl2NO2S2/c1-6-4-2-3-5-7(6)15-19(16,17)9-8(12)10(13)18-11(9)14/h2-5,15H,1H3 |
InChIキー |
AGEDKTHIDDOUMU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(SC(=C2Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
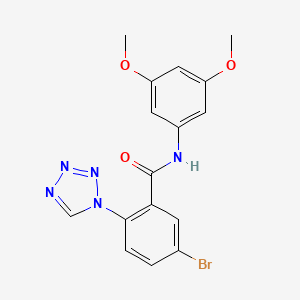

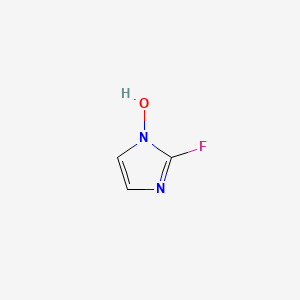
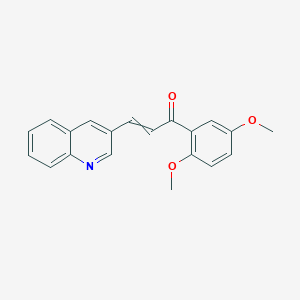
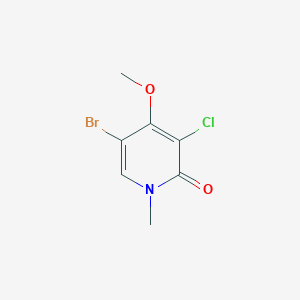
![Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B15171933.png)
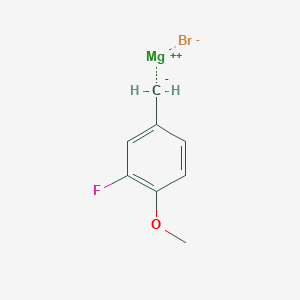
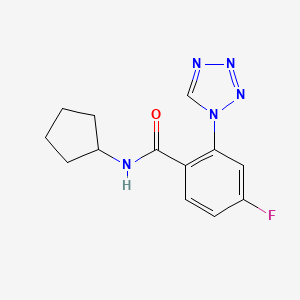
![2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine](/img/structure/B15171947.png)
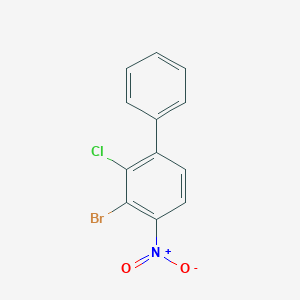
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)
